molecular formula C14H19N3 B1269171 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine CAS No. 337533-96-7

3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B1269171
Key on ui cas rn: 337533-96-7
M. Wt: 229.32 g/mol
InChI Key: SNMGAKOWUHTEKD-UHFFFAOYSA-N
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Patent
US07265144B2

Procedure details

4,4-Dimethyl-3-oxopentanenitrile (36.7 g, 0.29 mol), (2-methylphenyl)hydrazine hydrochloride (47.7 g, 0.29 mol), and glacial acetic acid (7.03 g, 6.7 mL, 0.12 mol) were dissolved in abs ethanol (585 mL) and heated under reflux for 18 h. After removal of the solvent under reduced pressure, EtOAc and water (500 mL each) were added, then sodium bicarbonate (42 g, 0.50 mol) was carefully added. After addition of hexane (500 mL), the organic phase was separated, washed with brine (500 mL), and dried over Na2SO4. The mixture was then filtered through a pad of silica gel (500 g) on a sintered glass funnel. The pad was eluted with hexanes/EtOAc (1:1, v/v), and the filtrate was concentrated under reduced pressure. The resulting solid was triturated with hexanes/EtOAc (9:1, v/v), filtered, washed and dried in vacuo to afford a colorless solid (61.5 g, 93%). 1H NMR (400 MHz, CD2Cl2) δ 1.29 (s, 9H), 2.12 (s, 3H), 3.56 (br, 2H), 5.48 (s, 1H), 7.28 (m, 2H), 7.31 (m, 2H).
Quantity
36.7 g
Type
reactant
Reaction Step One
Name
(2-methylphenyl)hydrazine hydrochloride
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
585 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].Cl.[CH3:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH:18][NH2:19].C(O)(=O)C.C(=O)(O)[O-].[Na+]>C(O)C.CCCCCC>[C:2]([C:3]1[CH:4]=[C:5]([NH2:6])[N:18]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH3:11])[N:19]=1)([CH3:9])([CH3:8])[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
36.7 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
(2-methylphenyl)hydrazine hydrochloride
Quantity
47.7 g
Type
reactant
Smiles
Cl.CC1=C(C=CC=C1)NN
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
585 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure, EtOAc and water (500 mL each)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of silica gel (500 g) on a sintered glass funnel
WASH
Type
WASH
Details
The pad was eluted with hexanes/EtOAc (1:1
CONCENTRATION
Type
CONCENTRATION
Details
v/v), and the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with hexanes/EtOAc (9:1
FILTRATION
Type
FILTRATION
Details
v/v), filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 61.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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